REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.C(N(C(C)C)CC)(C)C.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].[CH3:23][CH2:24][CH2:25][CH2:26]CCC.CCOC(C)=O>CO.C(Cl)Cl.CO>[CH3:22][O:21][C:19](=[O:20])[CH2:18][N:6]1[CH2:5][CH2:4][N:3]([CH2:23][CH2:24][CH2:25][CH3:26])[C:2](=[O:1])[CH2:7]1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NCCNC1
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
heptane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.CCOC(=O)C
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 2 hours, at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is quenched by the addition of 1 M KH2PO4
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with 1 M KH2PO4 and saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases are back-extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on a BIOTAGE 40S column
|
Type
|
WASH
|
Details
|
eluting with 500 mL heptane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN1CC(N(CC1)CCCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.3 mmol | |
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |